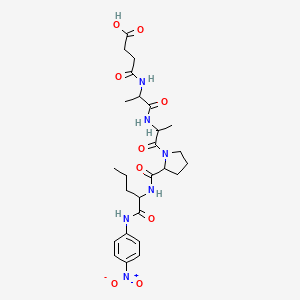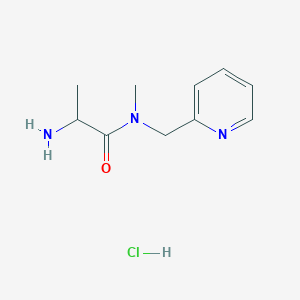
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a cyclopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(tert-butyl)aniline with cyclopropyl isocyanate to form the corresponding urea intermediate. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield the desired acetamide compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization, distillation, or chromatography. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
- N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)ethanamide
- N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)propionamide
- N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)butanamide
Uniqueness
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
N-(2-tert-butylphenyl)-2-(cyclopropylamino)acetamide |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)12-6-4-5-7-13(12)17-14(18)10-16-11-8-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |
InChIキー |
IABRXODCYWUUSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)


![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)



![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)


![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)
